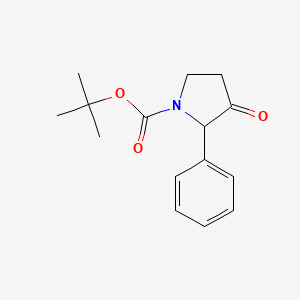

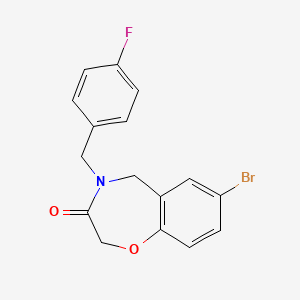

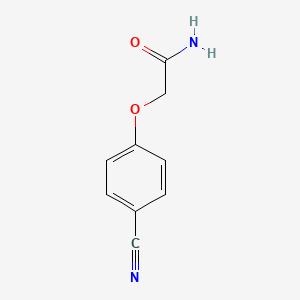

![molecular formula C14H14N2O3S B2499917 2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one CAS No. 866153-38-0](/img/structure/B2499917.png)

2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The research on condensed heterocyclic compounds has led to the synthesis of a variety of thiazolo[3,2-a]pyrimidine derivatives with potential anti-inflammatory activity. These compounds have been characterized by various analytical techniques and tested for their biological activity. Specifically, the compound 2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a part of this class of compounds, which has been synthesized and evaluated for its medicinal properties .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves the formation of a benzylidene group at the second position and various substituents at the fifth position. The most potent compound in the series was found to have a 2-methoxyphenyl group at position 5, indicating the importance of substituents in determining the biological activity of these molecules. The synthesis process is characterized by spectral, crystallographic, and elemental analysis, ensuring the correct structure and purity of the compounds .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is crucial for their biological activity. The crystal structure of a related compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, was established by Single Crystal X-Ray Diffraction (SCXRD), which provides detailed information about the arrangement of atoms within the molecule. This structural information is essential for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thiazolo[3,2-a]pyrimidine derivatives is demonstrated by their ability to undergo reduction reactions to form diastereomers. The use of vanadium(V) oxide and sodium borohydride in ethanol at room temperature is an example of the conditions employed to achieve the reduction of these compounds. The formation of diastereomers indicates the presence of chiral centers in the molecule, which can have significant implications for their pharmacological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxy, methoxy, and benzylidene contribute to the solubility, stability, and reactivity of these compounds. The anti-inflammatory activity of these molecules was tested using the carrageenan hind paw edema test, and the compounds were also evaluated for ulcer activity. These tests provide insight into the therapeutic potential and safety profile of the synthesized compounds .

Scientific Research Applications

Synthesis and Chemical Properties

- Thiazolo[3,2-a]pyrimidines, including the specified compound, are synthesized and characterized through various methods such as spectral, crystallographic, and elemental analysis. For instance, a study synthesized new thiazolo[3,2-a]pyrimidine derivatives and characterized them, highlighting their structural properties (Tozkoparan et al., 1998).

- Another study explored the synthesis and reactions of similar dihydrothiazolo[3,2-a]pyrimidine derivatives, indicating various chemical reactions these compounds can undergo (Kinoshita et al., 1987).

Chemical Structure and Analysis

- The structure of thiazolo[3,2-a]pyrimidine derivatives, including the specific compound, has been studied using techniques like X-ray diffraction, showcasing their molecular arrangement and interactions. A study detailed the crystal structure of a similar compound, providing insights into its molecular geometry and intermolecular interactions (Nagarajaiah & Begum, 2011).

- Research on structural modifications of thiazolo[3,2-a]pyrimidines offers insights into their conformational features and how changes in substituents can affect their chemical behavior (Nagarajaiah & Begum, 2014).

Biological Activities and Applications

- Some thiazolo[3,2-a]pyrimidine derivatives exhibit biological activities such as anti-inflammatory properties. A study demonstrated moderate anti-inflammatory activity in certain thiazolo[3,2-a]pyrimidine derivatives, suggesting potential therapeutic applications (Tozkoparan et al., 1999).

- Research has also shown that thiazolo[3,2-a]pyrimidines can possess antimicrobial properties. A study synthesized novel derivatives and evaluated their antibacterial and antifungal activities, indicating their potential as chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-11-7-9(3-4-10(11)17)8-12-13(18)16-6-2-5-15-14(16)20-12/h3-4,7-8,17H,2,5-6H2,1H3/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPCSXSULZWTDI-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N3CCCN=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3CCCN=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

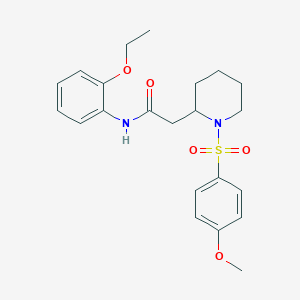

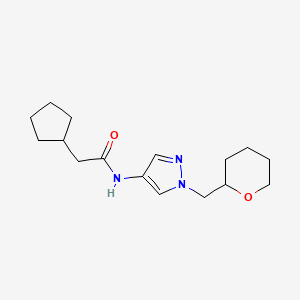

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B2499838.png)

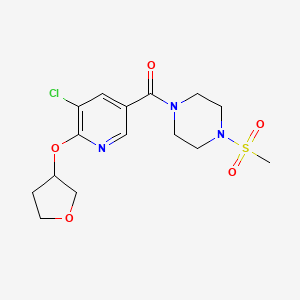

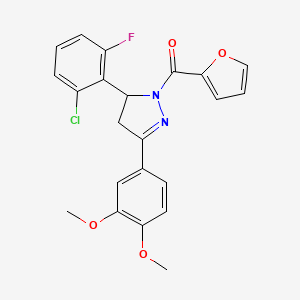

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)

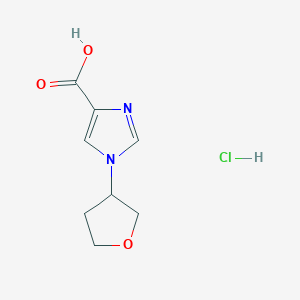

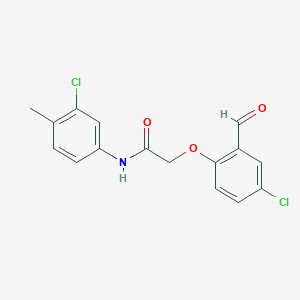

![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)

![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)